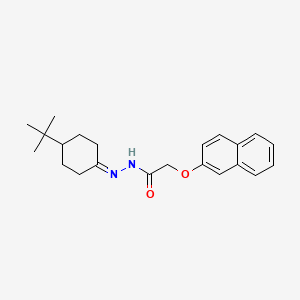
DI(1-Naphthyl) 9-oxo-9H-fluorene-2,7-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DI(1-Naphthyl) 9-oxo-9H-fluorene-2,7-disulfonate is a complex organic compound with the molecular formula C33H20O7S2 and a molecular weight of 592.651 g/mol . This compound is known for its unique structure, which includes naphthyl groups and a fluorene core, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of DI(1-Naphthyl) 9-oxo-9H-fluorene-2,7-disulfonate typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The synthesis begins with the preparation of the fluorene core, followed by the introduction of naphthyl groups and sulfonate functionalities. Common reagents used in these steps include sulfonating agents and naphthyl derivatives.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane and toluene are often used.
Industrial Production Methods: Industrial production may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
DI(1-Naphthyl) 9-oxo-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthyl rings, using reagents like halogens and nitrating agents.
Common Reagents and Conditions: Typical reagents include sulfuric acid, nitric acid, and halogens, with reactions often conducted at elevated temperatures and in the presence of catalysts.
Major Products: The major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
DI(1-Naphthyl) 9-oxo-9H-fluorene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of DI(1-Naphthyl) 9-oxo-9H-fluorene-2,7-disulfonate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
DI(1-Naphthyl) 9-oxo-9H-fluorene-2,7-disulfonate can be compared with similar compounds to highlight its uniqueness:
Eigenschaften
Molekularformel |
C33H20O7S2 |
|---|---|
Molekulargewicht |
592.6 g/mol |
IUPAC-Name |
dinaphthalen-1-yl 9-oxofluorene-2,7-disulfonate |
InChI |
InChI=1S/C33H20O7S2/c34-33-29-19-23(41(35,36)39-31-13-5-9-21-7-1-3-11-25(21)31)15-17-27(29)28-18-16-24(20-30(28)33)42(37,38)40-32-14-6-10-22-8-2-4-12-26(22)32/h1-20H |
InChI-Schlüssel |
DZMLYGJOAVAEGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)S(=O)(=O)OC6=CC=CC7=CC=CC=C76 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


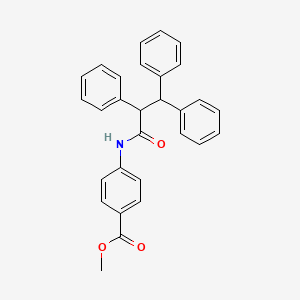
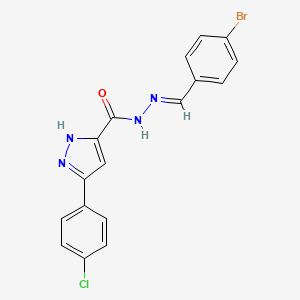
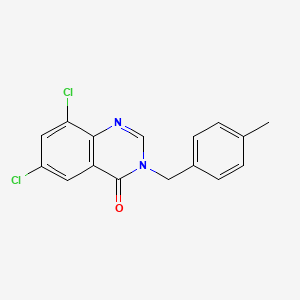
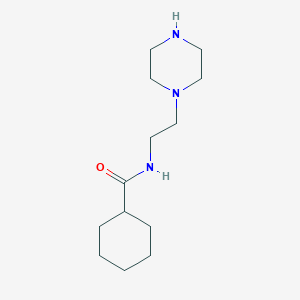

![(5E)-3-cyclohexyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990195.png)
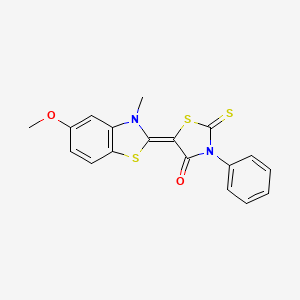
![9-Chloro-2-(4-chlorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990214.png)
![(2E)-4-({4-[(difluoromethyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B11990216.png)
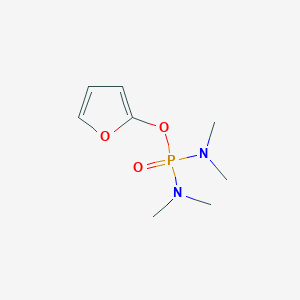
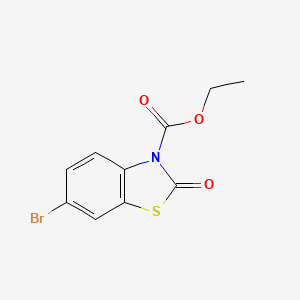
![(4-Bromophenyl)[9-chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11990231.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11990242.png)
